1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is typically stored in an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-bromophenyl)prop-2-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride can be compared with other similar compounds such as:
1-(4-Chlorophenyl)prop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)prop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-(4-Iodophenyl)prop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFACMNOGHWGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233608-12-3 |
Source
|
Record name | Benzenemethanamine, 4-bromo-α-ethenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233608-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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